molecular formula C7H7BrClNO2S B13075882 2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide

2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide

Cat. No.: B13075882
M. Wt: 284.56 g/mol
InChI Key: WAGYICIJEDWMRC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H7BrClNO2S. This compound is characterized by the presence of bromine, chlorine, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Bromo-5-chloro-N-methylbenzene

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction can lead to various sulfonamide derivatives.

Scientific Research Applications

2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The presence of bromine and chlorine atoms may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylbenzene-1-sulfonamide
  • 2-Bromo-5-chlorobenzonitrile
  • 2-Bromo-5-methoxyaniline

Uniqueness

2-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is unique due to the combination of bromine, chlorine, and a sulfonamide group on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C7H7BrClNO2S

Molecular Weight

284.56 g/mol

IUPAC Name

2-bromo-5-chloro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3

InChI Key

WAGYICIJEDWMRC-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

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